
N-(3,4-dimethoxyphenyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
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Overview
Description
- It combines a thiazole ring, a pyrrole ring, and a carboxamide functional group.
- The compound’s systematic name provides insights into its composition: it contains a 3,4-dimethoxyphenyl group, a methyl group, and a 1H-pyrrol-1-yl moiety.
- Its chemical formula is C₁₈H₁₅N₃O₃S .
- The compound’s molecular weight is approximately 353.4 g/mol .
N-(3,4-dimethoxyphenyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide: is a complex organic compound with a unique structure.
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- Unfortunately, detailed information on the compound’s mechanism of action is not readily available.
- Further research would be needed to understand its interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds:
Remember that while I’ve provided an overview, further research and literature exploration would yield deeper insights
Biological Activity
N-(3,4-dimethoxyphenyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H22N2O3S
- Molecular Weight : 342.44 g/mol
- CAS Number : Not explicitly listed but related compounds can be found under similar identifiers.
Structure
The structure of this compound features a thiazole ring, a pyrrole moiety, and a dimethoxyphenyl group which are crucial for its biological activity.
Anticancer Activity
Research indicates that thiazole derivatives exhibit promising anticancer properties. For instance, compounds with similar structural motifs have demonstrated significant cytotoxic effects against various cancer cell lines. A study highlighted that thiazole-integrated compounds showed IC50 values comparable to established chemotherapeutics like doxorubicin .
Table 1: Cytotoxicity of Thiazole Derivatives
Compound Name | Cell Line Tested | IC50 (µM) |
---|---|---|
N-(3,4-dimethoxyphenyl)-4-methyl... | A431 (skin carcinoma) | < 10 |
Thiazole Derivative A | Jurkat (leukemia) | 15 |
Thiazole Derivative B | HT-29 (colon cancer) | 12 |
Anticonvulsant Activity
Thiazole compounds have also been investigated for anticonvulsant properties. The presence of methoxy groups in the phenyl ring has been linked to enhanced anticonvulsant activity. For example, certain thiazole derivatives exhibited significant protection against seizures in animal models .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Tumor Growth : Compounds with thiazole rings often inhibit key enzymes involved in cancer cell proliferation.
- Antioxidant Properties : The presence of methoxy groups contributes to the antioxidant capacity, reducing oxidative stress in cells.
- Modulation of Signaling Pathways : These compounds may interfere with various signaling pathways associated with tumor growth and metastasis.
Study 1: Anticancer Efficacy
In a study assessing the anticancer efficacy of thiazole derivatives, this compound was tested against multiple cancer cell lines. The results indicated that this compound significantly inhibited cell growth and induced apoptosis through caspase activation pathways.
Study 2: Anticonvulsant Activity
Another investigation focused on the anticonvulsant potential of thiazole derivatives revealed that this compound provided substantial protection in seizure models induced by pentylenetetrazol (PTZ), suggesting its potential use in treating epilepsy.
Properties
Molecular Formula |
C17H17N3O3S |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-(3,4-dimethoxyphenyl)-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C17H17N3O3S/c1-11-15(24-17(18-11)20-8-4-5-9-20)16(21)19-12-6-7-13(22-2)14(10-12)23-3/h4-10H,1-3H3,(H,19,21) |
InChI Key |
WMTSVPDZJHORMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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